molecular formula C15H15N5O3S B2477595 3-((4-nitrobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 891124-12-2

3-((4-nitrobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No.: B2477595
CAS No.: 891124-12-2
M. Wt: 345.38
InChI Key: QMGCZMXLGKVXDY-UHFFFAOYSA-N
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Description

The compound is a derivative of the [1,2,4]triazolo[4,3-a]pyrimidine class . Compounds of this class have been studied for their potential as CDK2 inhibitors, which are appealing targets for cancer treatment .


Synthesis Analysis

While specific synthesis information for this compound is not available, related compounds have been synthesized through reactions involving various functionalized hydrazonoyl chlorides .

Scientific Research Applications

Synthesis and Characterization

The compound, as a derivative of pyrimidine, has been extensively studied in various synthesis and characterization processes. For instance, a study highlighted the synthesis and characterization of a similar pyrimidine derivative, employing spectroscopic techniques and X-ray single crystal diffraction for structural elucidation. Computational methods such as DFT calculations were also used to compare geometrical parameters and spectral data (Lahmidi et al., 2019). Another study focused on the synthesis of fused pyrimidine derivatives, providing insights into the chemical reactions and structures involved in the creation of such compounds (Hossain & Bhuiyan, 2009).

Antimicrobial Activity

Several studies have reported the antimicrobial properties of compounds structurally similar to 3-((4-nitrobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one. For instance, compounds in the triazolopyrimidine family have shown substantial antibacterial activity against a variety of bacterial strains such as Staphylococcus aureus and Escherichia coli. These studies highlight the potential of such compounds in developing new antimicrobial agents (Shawali et al., 2006, Prakash et al., 2007).

Mechanistic Insights and Structural Elucidation

Research has also delved into the mechanism of formation and structural elucidation of similar compounds. For example, studies have discussed the mechanisms of formation of synthesized compounds and used various analytical methods to confirm their structure. These insights are crucial for understanding the chemical behavior and potential applications of such compounds in various fields (Gomha et al., 2018, Farghaly et al., 2011).

Properties

IUPAC Name

3-[(4-nitrophenyl)methylsulfanyl]-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3S/c1-2-3-12-8-13(21)16-14-17-18-15(19(12)14)24-9-10-4-6-11(7-5-10)20(22)23/h4-8H,2-3,9H2,1H3,(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMGCZMXLGKVXDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC2=NN=C(N12)SCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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